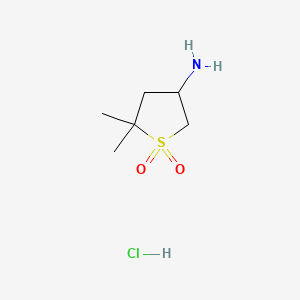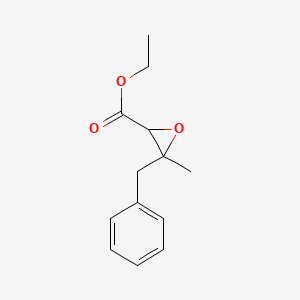
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a member of the oxirane family, which is characterized by a three-membered epoxide ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-methyloxirane-2-carboxylate typically involves the reaction of benzyl bromide with ethyl 3-methyl-2-oxiranylcarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the ester group to an alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions
Major Products Formed
Nucleophilic Substitution: Produces β-hydroxy esters or amines.
Oxidation: Yields diols.
Reduction: Results in primary alcohols
Wissenschaftliche Forschungsanwendungen
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins
Wirkmechanismus
The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methyloxirane-2-carboxylate: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3-methyloxirane-2-carboxylate: Similar structure but with different ester groups.
3-Benzyl-3-methyloxirane-2-carboxylic acid: The carboxylic acid analog of the ester
Uniqueness
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the benzyl and ethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
ethyl 3-benzyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI-Schlüssel |
GYKBQIHYDPIGSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)

![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
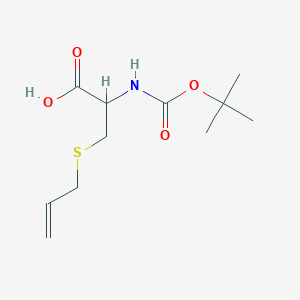
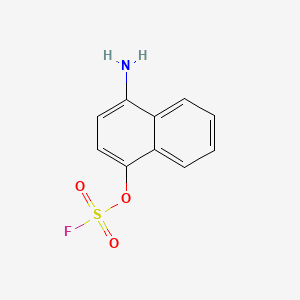
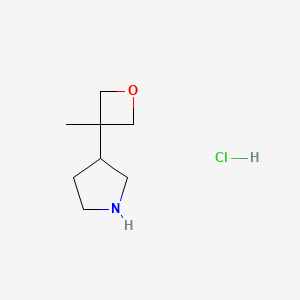
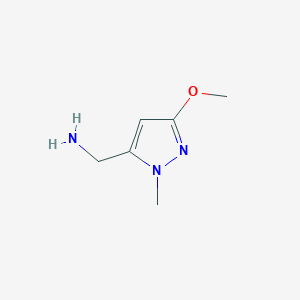
![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)

